

A Novel 1,3-Diphenylurea Quinoxaline Derivative with Promising Antitumor Activity

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Compound of Interest

Compound Name: *Anticancer agent 32*

Cat. No.: *B12399735*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the novel **anticancer agent 32**, also identified as compound 2g. This molecule, a 1,3-diphenylurea quinoxaline derivative, has demonstrated significant potential as a therapeutic agent in preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Anticancer agent 32 is a synthetic compound with the Chemical Abstracts Service (CAS) registry number 2222930-76-7.^[1] Its core structure consists of a quinoxaline ring system linked to a 1,3-diphenylurea moiety. The specific chemical structure and properties are detailed below.

Property	Value
CAS Number	2222930-76-7
Synonyms	Compound 2g
Molecular Formula	C ₂₉ H ₂₃ FN ₄ O ₃
Molecular Weight	506.52 g/mol

Biological Activity and Mechanism of Action

Anticancer agent 32 exhibits a range of biological activities that contribute to its antitumor effects. In vitro studies have shown its efficacy against various cancer cell lines.[1]

Cytotoxicity

The compound has demonstrated potent cytotoxic effects across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, have been determined for several cell lines after 48 hours of treatment.[1]

Cell Line	Cancer Type	IC_{50} (μ M)
MGC-803	Gastric Cancer	17.2
HeLa	Cervical Cancer	12.3
NCI-H460	Lung Cancer	40.6
HepG2	Liver Cancer	46.8
SMMC-7721	Liver Cancer	95.4
T-24	Bladder Cancer	8.9
HL-7702	Normal Liver Cells	86.8

Cell Cycle Arrest

Further investigation into the mechanism of action revealed that **anticancer agent 32** induces cell cycle arrest at the G2/M phase in T-24 bladder cancer cells.[1] This is accompanied by a decreased expression of cyclin B1, a key regulatory protein in the G2/M transition.[1]

Induction of Apoptosis

Anticancer agent 32 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Treatment of T-24 cells with this agent led to a significant increase in the apoptotic cell population, rising from 8.21% to 32.91%. This apoptotic effect is mediated by the increased levels of caspase-3 and caspase-9, which are critical executioner and initiator caspases, respectively, in the apoptotic pathway.

Modulation of Intracellular Signaling

The compound also influences intracellular signaling pathways. It has been observed to increase the intracellular levels of calcium (Ca^{2+}) and reactive oxygen species (ROS) in T-24 cells following treatment.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of **anticancer agent 32** was evaluated using a standard cell viability assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the compound (ranging from 2.5 to 40 μM) for 48 hours. Cell viability was then assessed using a suitable method, such as the MTT or WST-1 assay, to determine the IC_{50} values.

Cell Cycle Analysis

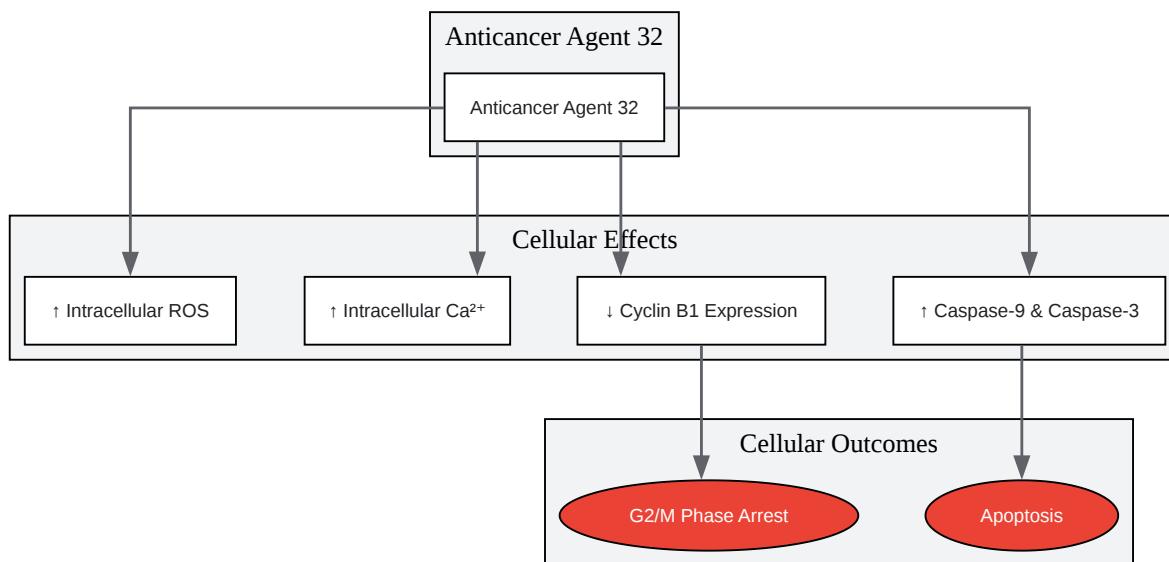
T-24 cells were treated with varying concentrations of **anticancer agent 32** (0-16 μM) for 24 hours. The cells were then harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay

The induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. T-24 cells were treated with **anticancer agent 32**, and then stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry. The expression levels of caspase-3 and caspase-9 were measured by western blotting or other quantitative protein analysis methods.

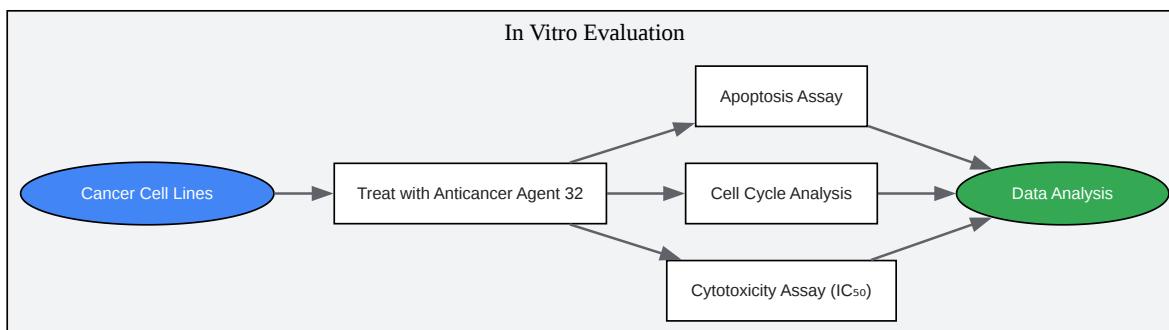
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **anticancer agent 32** and a general experimental workflow for its evaluation.



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Caption: Proposed signaling pathway of **Anticancer Agent 32**.



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Caption: General experimental workflow for in vitro evaluation.

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References

- 1. medchemexpress.com [medchemexpress.com]
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